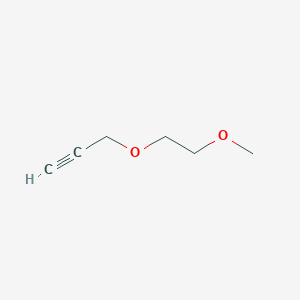

3-(2-Methoxyethoxy)prop-1-yne

Description

BenchChem offers high-quality 3-(2-Methoxyethoxy)prop-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyethoxy)prop-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-8-6-5-7-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAUXHLFPCHTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146185-77-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-propyn-1-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146185-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50574408 | |

| Record name | 3-(2-Methoxyethoxy)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31995-08-1 | |

| Record name | 3-(2-Methoxyethoxy)prop-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Methoxyethoxy)prop-1-yne

Abstract: This technical guide provides a comprehensive overview of 3-(2-Methoxyethoxy)prop-1-yne, CAS Number 31995-08-1, a bifunctional reagent of significant utility in modern medicinal chemistry and materials science. The document details its physicochemical properties, provides a field-proven protocol for its synthesis via the Williamson ether synthesis, outlines its characteristic spectroscopic signature, and explores its primary applications as a hydrophilic linker in bioconjugation and drug discovery, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

Chemical Identity and Physicochemical Properties

3-(2-Methoxyethoxy)prop-1-yne is a small molecule featuring a terminal alkyne for covalent modification and a hydrophilic methoxyethoxy group. This unique combination makes it an important tool for introducing a PEG-like spacer that can enhance the aqueous solubility and pharmacokinetic profile of target molecules.[1] Its core identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 31995-08-1 | [2][3][4][5] |

| IUPAC Name | 1-methoxy-2-(prop-2-yn-1-yloxy)ethane | [5] |

| Molecular Formula | C₆H₁₀O₂ | [2][3] |

| Molecular Weight | 114.14 g/mol | [3][4] |

| Canonical SMILES | COCCOCC#C | [2][6] |

| InChIKey | QBAUXHLFPCHTQH-UHFFFAOYSA-N | [4][5] |

Table 2: Physicochemical & Computed Properties

| Property | Value | Source |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [4] |

| Hydrogen Bond Acceptors | 2 | [2][3] |

| Hydrogen Bond Donors | 0 | [2][3] |

| Rotatable Bond Count | 4 | [2][3] |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | [3][7] |

| LogP (Computed) | 0.283 | [2][3] |

| Purity | Typically ≥95% - 97% | [3][4] |

Synthesis and Purification

The most direct and reliable method for preparing 3-(2-Methoxyethoxy)prop-1-yne is the Williamson ether synthesis .[8] This classic Sɴ2 reaction provides an efficient means of forming the ether linkage from readily available starting materials.[9]

2.1. Synthetic Principle and Rationale

The synthesis involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl halide.[8] For this specific target, two disconnection pathways are theoretically possible. However, the most strategically sound approach involves the reaction of 2-methoxyethanol with a propargyl halide (e.g., propargyl bromide).

Causality: This pathway is preferred because it utilizes a primary, unhindered electrophile (propargyl bromide). The Sɴ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[9] Using a primary halide ensures a higher reaction rate and minimizes the competing E2 elimination side reaction, which would be a significant issue if a more sterically hindered halide were used.[10] The alkoxide is generated in situ using a strong, non-nucleophilic base like sodium hydride (NaH), which irreversibly deprotonates the alcohol to drive the reaction forward.[10]

Diagram 1: Williamson Ether Synthesis of 3-(2-Methoxyethoxy)prop-1-yne

Caption: Reaction scheme for the synthesis of the target compound.

2.2. Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Reagents & Equipment:

-

2-Methoxyethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (e.g., 1.1 equivalents) washed with anhydrous hexanes to remove mineral oil.

-

Solvent Addition: Add 200 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

-

Alcohol Addition: Slowly add 2-methoxyethanol (1.0 equivalent) dropwise to the stirred suspension via a dropping funnel over 30 minutes. Hydrogen gas will evolve.

-

Expert Insight: The slow addition at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen evolution.

-

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Electrophile Addition: Re-cool the mixture to 0 °C and add propargyl bromide (1.1 equivalents) dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

-

Trustworthiness: Quenching with a weak acid like NH₄Cl safely neutralizes any unreacted NaH without causing violent decomposition.

-

-

Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield the final product as a clear, pale-yellow liquid.

Representative Spectroscopic Analysis

Confirming the structure and purity of the synthesized product is critical. The following are the expected NMR and IR spectral characteristics for 3-(2-Methoxyethoxy)prop-1-yne.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.20 (d, J=2.4 Hz, 2H, -O-CH₂ -C≡CH)

-

δ 3.68 (t, J=4.7 Hz, 2H, -O-CH₂ -CH₂-OCH₃)

-

δ 3.55 (t, J=4.7 Hz, 2H, -O-CH₂-CH₂ -OCH₃)

-

δ 3.39 (s, 3H, -OCH₃ )

-

δ 2.44 (t, J=2.4 Hz, 1H, -C≡CH )

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 79.8 (-C ≡CH)

-

δ 74.8 (-C≡CH )

-

δ 71.2 (-O-CH₂-CH₂ -OCH₃)

-

δ 69.1 (-O-CH₂ -CH₂-OCH₃)

-

δ 59.0 (-OCH₃ )

-

δ 58.5 (-O-CH₂ -C≡CH)

-

-

FT-IR (Neat, cm⁻¹):

-

~3290 cm⁻¹ (Terminal Alkyne, ≡C-H stretch)

-

~2900 cm⁻¹ (Aliphatic C-H stretch)

-

~2120 cm⁻¹ (Alkyne, C≡C stretch)

-

~1100 cm⁻¹ (Ether, C-O stretch)

-

Applications in Drug Discovery and Bioconjugation

The primary utility of 3-(2-Methoxyethoxy)prop-1-yne lies in its role as a bifunctional linker, most notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the flagship reaction of "click chemistry".[11][12]

4.1. Role in Click Chemistry

The terminal alkyne group is a key participant in the CuAAC reaction, where it reacts with an azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11] This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of drug candidates or for conjugating molecules to biological macromolecules.[13]

Diagram 2: Application in a Drug Discovery Workflow

Caption: Use of the title compound in a typical CuAAC reaction.

4.2. Strategic Advantages in Medicinal Chemistry

-

Improved Physicochemical Properties: The methoxyethoxy moiety acts as a short, non-immunogenic, hydrophilic spacer. Incorporating this linker can improve the aqueous solubility and reduce the aggregation of parent molecules, which are critical challenges in drug development.[1]

-

Combinatorial Library Synthesis: The reliability of the click reaction allows for the rapid synthesis of large libraries of compounds for high-throughput screening. By reacting a common azide-containing core with a diverse set of alkynes (or vice versa), chemists can efficiently explore structure-activity relationships (SAR).[11]

-

Bioconjugation: This linker can be used to attach small molecule drugs, imaging agents, or probes to larger biomolecules like proteins or antibodies. The hydrophilic spacer helps to preserve the native conformation and function of the biomolecule after conjugation.

Safety and Handling

3-(2-Methoxyethoxy)prop-1-yne is a flammable liquid and should be handled with appropriate precautions.

-

GHS Pictograms: GHS02 (Flame)[4]

-

Hazard Statements: H225: Highly flammable liquid and vapor.[4]

-

Handling: Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a flame-retardant lab coat.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

LookChem. 3-(2-Methoxyethoxy)prop-1-yne. [Link]

-

PubChem. 3-(2-Methoxyethoxy)prop-1-yne | C6H10O2 | CID 15566577. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

PubChem. 3-(2-Methoxyethoxy)prop-1-yne. [Link]

-

Organic-Chemistry.org. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

National Institutes of Health. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

-

IT Medical Team. A Novel Loom of Click Chemistry in Drug Discovery. [Link]

-

Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

National Institutes of Health. Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Allied Academies. Click chemistry: A novel tool in pharmaceutical research. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

Sources

- 1. rawsource.com [rawsource.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. 3-(2-Methoxyethoxy)prop-1-yne | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

An In-depth Technical Guide to 3-(2-Methoxyethoxy)prop-1-yne: Properties, Synthesis, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Chemical Linker

In the landscape of modern medicinal chemistry and drug development, the demand for versatile, well-behaved, and synthetically accessible building blocks is insatiable. 3-(2-Methoxyethoxy)prop-1-yne emerges as a significant player in this domain. At its core, it is a bifunctional molecule featuring a terminal alkyne—a highly reactive handle for "click" chemistry—and a hydrophilic methoxyethoxy chain. This unique combination of functionalities allows it to serve as a critical linker or building block for modifying drug candidates, tuning their physicochemical properties, and enabling advanced bioconjugation strategies.

This guide provides an in-depth exploration of 3-(2-Methoxyethoxy)prop-1-yne, moving from its fundamental molecular properties to its synthesis and pivotal role in contemporary drug discovery workflows. The insights presented herein are curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's utility.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is the bedrock of its application in drug design. These parameters dictate its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability. The properties of 3-(2-Methoxyethoxy)prop-1-yne are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [2][3] |

| Exact Mass | 114.068079557 Da | [1][3] |

| CAS Number | 31995-08-1 | [1][2][4] |

| IUPAC Name | 3-(2-methoxyethoxy)prop-1-yne | [3] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 0.28 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1][3] |

| Rotatable Bond Count | 4 | [1][3] |

Expert Insights: The calculated LogP value of 0.28 indicates a well-balanced lipophilicity.[1][2] This is a critical feature in drug design, as molecules that are either too lipophilic or too hydrophilic often exhibit poor pharmacokinetic profiles. This moderate value suggests that incorporating this moiety can enhance aqueous solubility without drastically sacrificing membrane permeability. Furthermore, the TPSA of 18.46 Ų is relatively low, which is generally favorable for cell penetration.[5] The presence of two hydrogen bond acceptors (the ether oxygens) allows for interaction with aqueous environments, contributing to its utility as a solubilizing linker.[1][3]

Synthesis Protocol: A Reliable Pathway

The synthesis of 3-(2-Methoxyethoxy)prop-1-yne is most commonly achieved via a variation of the Williamson ether synthesis. This method is widely used in both academic and industrial settings due to its reliability and straightforward execution. The protocol involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide in an Sₙ2 reaction.

Experimental Protocol: Synthesis of 3-(2-Methoxyethoxy)prop-1-yne

Objective: To synthesize 3-(2-Methoxyethoxy)prop-1-yne from 2-methoxyethanol and propargyl bromide.

Reagents & Materials:

-

2-Methoxyethanol

-

Propargyl bromide (80% solution in toluene)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl Acetate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

-

Deprotonation: Anhydrous THF (100 mL) is added to the flask, followed by the careful, portion-wise addition of sodium hydride (1.1 equivalents). The suspension is cooled to 0 °C in an ice bath. A solution of 2-methoxyethanol (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise via the dropping funnel over 30 minutes.

-

Causality: Sodium hydride, a strong non-nucleophilic base, is used to quantitatively deprotonate the hydroxyl group of 2-methoxyethanol, generating the highly nucleophilic sodium 2-methoxyethoxide. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

-

-

Alkylation: After stirring at 0 °C for 30 minutes, a solution of propargyl bromide (1.05 equivalents) in THF (15 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight (approx. 16 hours).

-

Causality: The generated alkoxide attacks the electrophilic carbon of propargyl bromide in a classic Sₙ2 displacement, forming the desired ether linkage and sodium bromide as a byproduct.

-

-

Workup & Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL) at 0 °C to neutralize any unreacted sodium hydride. The mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water (2 x 50 mL) and then with brine (1 x 50 mL). The aqueous layers are combined and back-extracted with dichloromethane (2 x 30 mL).

-

Causality: The washing steps remove inorganic salts (NaBr, NH₄Cl) and any remaining water-soluble reagents. Back-extraction ensures maximum recovery of the product from the aqueous phase.

-

-

Drying & Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Trustworthiness: This purification step is critical for removing unreacted starting materials, byproducts, and residual mineral oil from the NaH dispersion, ensuring high purity of the final product. The fractions are typically monitored by thin-layer chromatography (TLC).

-

-

Characterization: The pure product is obtained as a colorless oil. Its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 3-(2-Methoxyethoxy)prop-1-yne.

Core Application: A Linchpin in Drug Development

The true value of 3-(2-Methoxyethoxy)prop-1-yne is realized in its application as a versatile tool in drug discovery. Its terminal alkyne functionality is a premier substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry."

Role in Click Chemistry and Bioconjugation

The CuAAC reaction provides a highly efficient and specific method for covalently linking two molecules, one bearing an alkyne (like our title compound) and one bearing an azide. This reaction is exceptionally reliable, proceeds under mild, often aqueous, conditions, and generates a stable triazole ring as the linkage.

In drug development, this has profound implications:

-

PROTACs and Molecular Glues: It can be used as a linker to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, forming Proteolysis Targeting Chimeras (PROTACs).

-

Antibody-Drug Conjugates (ADCs): It can link cytotoxic payloads to antibodies, directing the toxin specifically to cancer cells.

-

Improving Pharmacokinetics: The methoxyethoxy portion of the molecule is a short, hydrophilic polyethylene glycol (PEG) unit. Attaching this "mini-PEG" linker to a highly lipophilic drug candidate can significantly improve its aqueous solubility, reduce aggregation, and potentially prolong its circulation half-life.[] This strategy is a key part of lead optimization to create viable drug candidates from challenging lead compounds.[7]

CuAAC Reaction Mechanism Diagram

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Safety and Handling

As a laboratory chemical, 3-(2-Methoxyethoxy)prop-1-yne requires careful handling. Based on available safety data, it is classified as a flammable liquid.

-

Hazard Statement: H225: Highly flammable liquid and vapor[4]

-

Precautionary Measures: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

3-(2-Methoxyethoxy)prop-1-yne is more than just a chemical with a defined molecular weight. It is a strategically designed building block that addresses several key challenges in modern drug development. Its molecular weight of 114.14 g/mol is housed in a structure that provides a reactive handle for robust conjugation chemistry while simultaneously offering a means to fine-tune the physicochemical properties of a parent molecule.[2][3] For researchers aiming to improve solubility, enable targeted delivery, or construct complex molecular architectures, this compound represents an essential and powerful tool in their synthetic arsenal.

References

-

3-(2-Methoxyethoxy)prop-1-yne. LookChem.[Link]

-

3-(2-Methoxyethoxy)prop-1-yne | C6H10O2 | CID 15566577. PubChem, National Center for Biotechnology Information.[Link]

-

3-[Ethoxy(methoxy)methoxy]prop-1-yne | C7H12O3 | CID 87877702. PubChem, National Center for Biotechnology Information.[Link]

-

3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne. AFG Scientific.[Link]

-

3-(2-methoxyethoxy)prop-1-yne | 31995-08-1. J&K Scientific.[Link]

-

Synthesis and clinical application of new drugs approved by FDA in 2022. PubMed Central, National Library of Medicine.[Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, Royal Society of Chemistry.[Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI (Multidisciplinary Digital Publishing Institute).[Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central, National Library of Medicine.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-(2-Methoxyethoxy)prop-1-yne | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Methoxyethoxy)prop-1-yne | 31995-08-1 [sigmaaldrich.com]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-(2-Methoxyethoxy)prop-1-yne: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(2-Methoxyethoxy)prop-1-yne, a bifunctional molecule of increasing interest to researchers, scientists, and drug development professionals. Its unique structure, combining a terminal alkyne for bioorthogonal conjugation and a hydrophilic methoxyethoxy group, makes it a valuable building block in medicinal chemistry and bioconjugation.

Physicochemical and Spectroscopic Profile

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[2] |

| Molecular Weight | 114.14 g/mol | PubChem[2] |

| CAS Number | 31995-08-1 | PubChem[2] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich[1] |

| Purity | Typically ≥95% | Sigma-Aldrich[1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | Sigma-Aldrich[1] |

| LogP (computed) | 0.2826 | LookChem[3] |

| Hydrogen Bond Donor Count | 0 | LookChem[3] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[3] |

| Rotatable Bond Count | 4 | LookChem[3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-(2-Methoxyethoxy)prop-1-yne. Below are the expected spectroscopic data based on its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The terminal alkyne proton will appear as a triplet, while the methylene and methyl protons will appear as singlets or multiplets depending on their coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information about the carbon skeleton. The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts, as will the carbons of the methoxyethoxy group.

IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. A medium intensity band around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. Strong C-O stretching bands are expected in the region of 1100-1200 cm⁻¹.

Synthesis of 3-(2-Methoxyethoxy)prop-1-yne

A common and efficient method for the synthesis of 3-(2-Methoxyethoxy)prop-1-yne is the Williamson ether synthesis . This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4][5] In this case, the sodium salt of 2-methoxyethanol is reacted with propargyl bromide.

Reaction Principle

The synthesis proceeds in two main steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-methoxyethanol, forming a sodium alkoxide.

-

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the ether linkage.

Caption: Williamson ether synthesis of 3-(2-Methoxyethoxy)prop-1-yne.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-(2-Methoxyethoxy)prop-1-yne. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Alkoxide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add dry tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) to the THF and cool the suspension to 0°C in an ice bath.

-

Slowly add 2-methoxyethanol dropwise from the dropping funnel to the NaH suspension with vigorous stirring. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 2-methoxyethoxide.

-

-

Ether Formation:

-

Cool the reaction mixture back to 0°C.

-

Slowly add propargyl bromide dropwise to the alkoxide solution.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water to decompose any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-(2-Methoxyethoxy)prop-1-yne.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-(2-Methoxyethoxy)prop-1-yne stems from its terminal alkyne functionality, which can participate in a variety of coupling reactions. This makes it an excellent linker for connecting different molecular entities, a crucial aspect of modern drug design.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The most prominent application of terminal alkynes like 3-(2-Methoxyethoxy)prop-1-yne is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by coupling an alkyne with an azide. The reaction is highly efficient, regioselective, and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.

3-(2-Methoxyethoxy)prop-1-yne, with its PEG-like structure, can be incorporated into ADC linkers to improve their physicochemical properties. The methoxyethoxy group can enhance the water solubility of the linker-drug conjugate, which is often beneficial as many cytotoxic drugs are hydrophobic. The terminal alkyne provides a handle for attaching the linker to the antibody or the drug using click chemistry.

Caption: General structure of an Antibody-Drug Conjugate (ADC).

The use of PEGylated linkers in ADCs can offer several advantages:

-

Improved Solubility: The hydrophilic nature of the methoxyethoxy group can help to mitigate aggregation issues that can arise from conjugating hydrophobic drugs to antibodies.

-

Enhanced Pharmacokinetics: The PEG-like structure can shield the ADC from proteolytic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life.[7][8]

-

Modular Synthesis: The alkyne functionality allows for a modular approach to ADC synthesis, where the antibody, linker, and drug can be prepared separately and then conjugated in a final step.

Safety and Handling

3-(2-Methoxyethoxy)prop-1-yne is a flammable liquid and should be handled with appropriate safety precautions.[1] It is important to avoid contact with skin and eyes, and to work in a well-ventilated area. Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2-Methoxyethoxy)prop-1-yne is a versatile chemical building block with significant potential in the field of drug development. Its combination of a reactive terminal alkyne and a hydrophilic methoxyethoxy group makes it an attractive component for the construction of linkers in bioconjugates, particularly antibody-drug conjugates. The ability to participate in robust and efficient "click" reactions allows for the modular and precise assembly of complex therapeutic molecules. As the demand for targeted therapies continues to grow, the utility of well-designed linkers incorporating structures like 3-(2-Methoxyethoxy)prop-1-yne is expected to increase, offering researchers new avenues for creating more effective and safer medicines.

References

- Sigma-Aldrich. 3-(2-Methoxyethoxy)prop-1-yne product page.

- PubChem. 3-(2-Methoxyethoxy)prop-1-yne compound summary. CID 15566577.

- LookChem. 3-(2-Methoxyethoxy)prop-1-yne chemical properties.

- Wikipedia. Williamson ether synthesis.

- Chem-St

- BenchChem. Application Notes and Protocols for Click Chemistry Reactions with 3-(Bromomethoxy)

- Wikipedia. Sonogashira coupling.

- J&K Scientific. Sonogashira Cross-Coupling.

- Wikipedia. Click chemistry.

- Suk et al. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. 2016.

- Knop et al. PEGylation: the past and the future.

- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.

- Ramos Tomillero, I. Linkers for bioconjugation.

- MedChemExpress. ADC Linker.

- Agarwal, P., & Bertozzi, C. R. Site-specific antibody-drug conjugates: the next generation of targeted cancer therapies.

- Su, Y., et al. Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. 2021.

- NJ Bio, Inc. Linkers for ADCs.

- NJ Bio, Inc. Recent Advances in ADCs.

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

Sources

- 1. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. confluore.com.cn [confluore.com.cn]

- 3. broadpharm.com [broadpharm.com]

- 4. Peptide-Pegylated Lipid Conjugation Via Copper-Catalyzed Alkyne-Azide 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Overview: The Williamson Ether Synthesis

An In-Depth Technical Guide to the Synthesis of 3-(2-Methoxyethoxy)prop-1-yne

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-(2-Methoxyethoxy)prop-1-yne (CAS No. 31995-08-1), a valuable bifunctional building block in modern organic chemistry.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying mechanistic principles, justify experimental choices, and provide a robust framework for successful synthesis and characterization.

The preparation of 3-(2-Methoxyethoxy)prop-1-yne is most effectively achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers.[3] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The strategy involves two primary stages:

-

Alkoxide Formation : The hydroxyl proton of 2-methoxyethanol is abstracted by a strong base to form a potent nucleophile, the 2-methoxyethoxide anion.

-

Nucleophilic Attack : The newly formed alkoxide attacks an electrophilic propargyl halide, displacing the halide leaving group to form the desired ether product.

This method is highly effective because it utilizes a primary alkyl halide (propargyl bromide), which is sterically unhindered and thus highly susceptible to the backside attack characteristic of an SN2 reaction, minimizing the potential for competing elimination (E2) side reactions.[4][5]

Reaction Mechanism

The core of this synthesis is the SN2 reaction pathway. A strong base, typically sodium hydride (NaH), deprotonates the 2-methoxyethanol. The resulting sodium 2-methoxyethoxide then acts as the nucleophile, attacking the carbon atom of propargyl bromide that is bonded to the bromine. This occurs in a concerted fashion, where the C-O bond forms at the same time as the C-Br bond breaks.[3]

Caption: Overall reaction scheme for the synthesis.

Caption: The concerted SN2 mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Purity |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 7.61 g (8.0 mL) | 0.10 | 1.0 | ≥99% |

| Sodium Hydride | NaH | 24.00 | 2.64 g | 0.11 | 1.1 | 60% disp. in oil |

| Propargyl Bromide | C₃H₃Br | 118.96 | 13.1 g (8.8 mL) | 0.11 | 1.1 | 80% w/w in toluene |

| Anhydrous THF | C₄H₈O | - | 200 mL | - | - | Dri-Solv |

| Diethyl Ether | (C₂H₅)₂O | - | ~200 mL | - | - | ACS Grade |

| Saturated NaCl (aq) | NaCl | - | ~100 mL | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | - | ~10 g | - | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Dropping funnel (100 mL)

-

Thermometer

-

Ice-water bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

Caption: Experimental workflow from setup to purification.

-

Inert Atmosphere Setup : Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Ensure all glassware is oven-dried to be free of moisture.

-

Reagent Addition : Under a positive flow of nitrogen, add the sodium hydride (60% dispersion in mineral oil) to the flask, followed by 100 mL of anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation : Cool the stirring suspension to 0 °C using an ice-water bath. Slowly add the 2-methoxyethanol dropwise via syringe over 15-20 minutes. Caution : Hydrogen gas is evolved during this step; ensure adequate ventilation to the bubbler. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Nucleophilic Substitution : Dissolve the propargyl bromide (80% in toluene) in 100 mL of anhydrous THF and add it to a dropping funnel attached to the flask. Add this solution dropwise to the cold alkoxide suspension over 30-40 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Completion : Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion.

-

Work-up :

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Very carefully and slowly, quench the reaction by adding ~20 mL of deionized water dropwise to destroy any unreacted NaH.

-

Transfer the mixture to a 1 L separatory funnel and add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

-

Extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Combine the organic layers and wash them with 100 mL of saturated aqueous sodium chloride (brine) to remove the bulk of the water.[6]

-

-

Drying and Concentration : Dry the combined organic phase over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate using a rotary evaporator.

-

Purification : The resulting crude oil is purified by vacuum distillation to yield 3-(2-Methoxyethoxy)prop-1-yne as a pale-yellow liquid.[1]

Safety and Hazard Management

Adherence to strict safety protocols is critical for this synthesis.

-

Sodium Hydride (NaH) : A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any water sources.

-

Propargyl Bromide : A toxic, corrosive, and lachrymatory (tear-inducing) substance. It is also flammable. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]

-

Anhydrous Ethers (THF, Diethyl Ether) : Highly flammable liquids that can form explosive peroxides upon standing. Use from freshly opened containers or bottles that have been tested for peroxides. Ground all equipment to prevent static discharge.[8]

-

General Precautions : Perform all operations within a certified chemical fume hood. Ensure an appropriate fire extinguisher (Class D for NaH, Class B for solvents) and a safety shower/eyewash station are readily accessible.[8]

Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a crucial final step.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [1] |

| CAS Number | 31995-08-1 | [1][2][9] |

Spectroscopic Data

The following table summarizes the expected spectral data for verifying the structure of 3-(2-Methoxyethoxy)prop-1-yne.

| Technique | Feature | Expected Signal | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~3.35 (s, 3H) | -OCH₃ |

| ~2.40 (t, 1H, J≈2.4 Hz) | -C≡CH | ||

| ~3.55 (m, 2H) | -OCH₂ CH₂OCH₃ | ||

| ~3.65 (m, 2H) | -OCH₂CH₂ OCH₃ | ||

| ~4.15 (d, 2H, J≈2.4 Hz) | -OCH₂ C≡CH | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~59.0 | -OC H₃ |

| ~58.5 | -OC H₂C≡CH | ||

| ~69.5 | -OC H₂C H₂OCH₃ | ||

| ~71.5 | -OC H₂C H₂OCH₃ | ||

| ~74.5 | -C≡C H | ||

| ~80.0 | -C ≡CH | ||

| FT-IR | Wavenumber (cm⁻¹) | ~3300 (strong, sharp) | ≡C-H stretch |

| ~2900 (medium) | sp³ C-H stretch | ||

| ~2120 (weak) | C≡C stretch | ||

| ~1100 (strong) | C-O-C ether stretch | ||

| Mass Spec. | m/z | 114.07 (M⁺) | Molecular Ion |

Note: NMR shifts are predictions based on analogous structures and may vary slightly depending on the solvent used (e.g., CDCl₃).[10][11]

Conclusion

The Williamson ether synthesis provides a robust and high-yielding pathway to 3-(2-Methoxyethoxy)prop-1-yne. The success of this protocol hinges on the careful exclusion of moisture to ensure the efficacy of the sodium hydride, controlled addition of reagents to manage the reaction exotherm and gas evolution, and a thorough purification process. The resulting product, verified by standard spectroscopic methods, is a versatile intermediate for further synthetic applications, particularly in click chemistry and the development of novel molecular architectures.

References

-

Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]

-

PubChem. 3-(2-Methoxyethoxy)prop-1-yne Compound Summary. [Link]

-

LookChem. 3-(2-Methoxyethoxy)prop-1-yne Supplier Information. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Williamson Ether Synthesis Lab. Procedure Example. [Link]

-

Organic Syntheses. Distillation Procedure Example. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis Overview. [Link]

-

AFG Scientific. Related Product Information. [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. [Link]

-

The Royal Society of Chemistry. Experimental Section with Propargyl Bromide. [Link]

-

Beilstein Journals. Use of Propargyl Bromide in Synthesis. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Kang, H. C., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]

-

PubChem. Related Compound Data. [Link]

-

ResearchGate. Discussion on Propargylation. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives. [Link]

-

PubChem. Related Compound Data. [Link]

-

National Institutes of Health. Synthesis using Propargyl Bromide. [Link]

-

ATB (Automated Topology Builder). 3,3-Dimethoxy-1-propyne NMR Data. [Link]

-

National Institutes of Health. Spectroscopic Characterization Example. [Link]

-

National Institutes of Health. Quantitative 1H-NMR analysis. [Link]

Sources

- 1. 3-(2-Methoxyethoxy)prop-1-yne | 31995-08-1 [sigmaaldrich.com]

- 2. 3-(2-Methoxyethoxy)prop-1-yne | C6H10O2 | CID 15566577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(2-Methoxyethoxy)prop-1-yne: An In-depth Technical Guide

Introduction

3-(2-Methoxyethoxy)prop-1-yne is a bifunctional molecule incorporating both an ether and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in various fields of chemical synthesis, including the development of novel pharmaceutical compounds and advanced materials. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure structural integrity, monitor reactions, and elucidate the mechanisms of action of more complex derivatives.

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-(2-Methoxyethoxy)prop-1-yne, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by authoritative references, offering field-proven insights into the relationship between the molecular structure and its spectral signature.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in 3-(2-Methoxyethoxy)prop-1-yne are numbered as follows:

Caption: Numbering scheme for 3-(2-Methoxyethoxy)prop-1-yne.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-(2-Methoxyethoxy)prop-1-yne.

A. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the presence of pi systems.

Table 1: Predicted ¹H NMR Data for 3-(2-Methoxyethoxy)prop-1-yne

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~2.4 | t (triplet) | ~2.4 | 1H |

| H-3 | ~4.2 | d (doublet) | ~2.4 | 2H |

| H-5 | ~3.7 | t (triplet) | ~4.7 | 2H |

| H-6 | ~3.6 | t (triplet) | ~4.7 | 2H |

| H-8 | ~3.4 | s (singlet) | - | 3H |

Interpretation and Experimental Rationale:

-

H-1 (Terminal Alkyne): The acetylenic proton is expected to appear around 2.4 ppm.[1][2] This chemical shift is a result of the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the alkyne.[1][2] The signal is predicted to be a triplet due to long-range coupling with the two equivalent protons on C-3 (⁴J coupling).[1]

-

H-3 (Propargylic Protons): These protons are adjacent to both the alkyne and an ether oxygen. The electronegative oxygen atom deshields these protons, shifting their resonance downfield to approximately 4.2 ppm.[3][4] The signal will appear as a doublet due to coupling with the H-1 proton.

-

H-5 and H-6 (Ethoxy Protons): These methylene protons are part of the ethoxy group and are influenced by the adjacent ether oxygens. Their chemical shifts are expected in the 3.6-3.7 ppm range.[3][4] They are anticipated to be triplets due to coupling with each other.

-

H-8 (Methoxy Protons): The methyl protons of the methoxy group are in a relatively shielded environment and are expected to produce a singlet at approximately 3.4 ppm.[3]

Caption: Predicted ¹H NMR correlations for 3-(2-Methoxyethoxy)prop-1-yne.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-(2-Methoxyethoxy)prop-1-yne

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~75 |

| C-2 | ~80 |

| C-3 | ~59 |

| C-5 | ~70 |

| C-6 | ~72 |

| C-8 | ~59 |

Interpretation and Experimental Rationale:

-

C-1 and C-2 (Alkynyl Carbons): The sp-hybridized carbons of the terminal alkyne are expected to resonate in the range of 70-85 ppm.[5] C-2, being internal, is typically slightly more deshielded than the terminal C-1.

-

C-3, C-5, C-6, and C-8 (Ether Carbons): The carbons attached to the ether oxygens are deshielded and typically appear in the 50-80 ppm region.[3][6] The specific chemical shifts are influenced by their position within the chain. C-3 and C-8, being adjacent to the terminal oxygen and in the propargyl and methyl groups respectively, are predicted to have similar chemical shifts around 59 ppm. The internal ethoxy carbons, C-5 and C-6, are expected at slightly different positions around 70-72 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 3-(2-Methoxyethoxy)prop-1-yne

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| ≡C-H stretch (alkyne) | 3300 - 3270 | Strong, narrow |

| C-H stretch (alkane) | 2950 - 2850 | Medium to strong |

| C≡C stretch (alkyne) | 2150 - 2100 | Weak to medium |

| C-O stretch (ether) | 1150 - 1050 | Strong |

Interpretation and Experimental Rationale:

-

≡C-H Stretch: The most characteristic peak for a terminal alkyne is the strong, sharp absorption band around 3300 cm⁻¹.[1][7] Its presence is a definitive indicator of the terminal alkyne functionality.

-

C-H Stretch: The sp³ C-H stretching vibrations of the methylene and methyl groups will appear in the typical alkane region of 2850-2950 cm⁻¹.

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to be a weak to medium intensity band in the 2100-2150 cm⁻¹ region.[1][8] For terminal alkynes, this peak is generally observable.

-

C-O Stretch: The C-O stretching vibrations of the ether linkages will result in a strong, broad absorption band in the 1050-1150 cm⁻¹ range.[3][9] The presence of two ether linkages may lead to a complex or broad band in this region.

Caption: Key diagnostic peaks in the predicted IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 114.14

-

Key Fragmentation Pathways:

-

α-cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond adjacent to the oxygen.[10][11]

-

Loss of an Alkoxy Group: Cleavage of the C-O bond can also occur.

-

Propargyl Cation Formation: Fragmentation at the bond beta to the triple bond is characteristic of alkynes, leading to a stable propargyl cation.[12]

-

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-(2-Methoxyethoxy)prop-1-yne

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 113 | [M-H]⁺ | Loss of the acetylenic hydrogen |

| 99 | [M-CH₃]⁺ | α-cleavage, loss of the terminal methyl group |

| 83 | [M-OCH₃]⁺ | Loss of the methoxy group |

| 75 | [CH₂OCH₂CH₂OH]⁺ | Cleavage of the propargyl-oxygen bond |

| 59 | [CH₂OCH₃]⁺ | α-cleavage |

| 45 | [CH₂CH₂OH]⁺ | Cleavage of the ether linkage |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Interpretation and Experimental Rationale:

The molecular ion peak is expected at m/z 114. The fragmentation pattern will be dominated by pathways that lead to stable carbocations. The presence of the ether linkages provides multiple sites for α-cleavage, leading to fragments such as m/z 99, 59, and 45. The terminal alkyne can readily lose its acidic proton to give a strong M-1 peak at m/z 113.[12] The formation of the resonance-stabilized propargyl cation at m/z 39 is also a highly probable fragmentation pathway.[12]

Caption: Predicted major fragmentation pathways for 3-(2-Methoxyethoxy)prop-1-yne.

IV. Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized, best-practice protocols for the techniques discussed.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3-(2-Methoxyethoxy)prop-1-yne in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

B. IR Spectroscopy Protocol

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Perform a background subtraction.

-

C. Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

The spectroscopic data presented in this guide provide a detailed electronic and vibrational profile of 3-(2-Methoxyethoxy)prop-1-yne. The predicted ¹H and ¹³C NMR spectra offer a complete map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key ether and terminal alkyne functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic analysis serves as an essential reference for scientists engaged in the synthesis, characterization, and application of this versatile chemical entity.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Oregon State University. (2020). Ether Spectroscopy. [Link]

-

YouTube. (2023). Mass Spectrometry of Aliphatic Ethers. [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2021). Physical and Spectroscopic Properties of Alkenes and Alkynes. [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. [Link]

-

UCLA. IR Spectroscopy Tutorial: Alkynes. [Link]

-

Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. [Link]

-

OpenOChem Learn. Alkynes. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Química Orgánica. IR spectrum: Alkynes. [Link]

-

ResearchGate. (2025). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Chemical shifts. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Ethers. [Link]

-

Neuman, R. C., Jr. (2003). Chapter 8: Alkenes and Alkynes. [Link]

-

The Journal of Organic Chemistry. (1973). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. [Link]

-

13C NMR Chemical Shift Table. [Link]

-

California State Polytechnic University, Pomona. Calculating 1H NMR Chemical Shifts. [Link]

-

YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

YouTube. (2022). Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne. [Link]

-

Fragmentation and Interpretation of Spectra. [Link]

-

Fragmentation of Alkane. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. people.whitman.edu [people.whitman.edu]

- 12. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

A Comprehensive Technical Guide to the Purity Analysis of 3-(2-Methoxyethoxy)prop-1-yne

Foreword: The Imperative of Purity in Chemical Synthesis

In the realms of pharmaceutical development, materials science, and specialized organic synthesis, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 3-(2-Methoxyethoxy)prop-1-yne, a versatile building block featuring both an ether linkage and a terminal alkyne, is increasingly utilized in complex molecular architectures, including bioconjugation and the synthesis of active pharmaceutical ingredients (APIs). Its functional handles demand a high degree of purity to prevent side reactions, ensure predictable stoichiometry, and avoid the introduction of potentially toxic impurities.

This in-depth guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of 3-(2-Methoxyethoxy)prop-1-yne. Moving beyond a simple listing of procedures, this document elucidates the scientific rationale behind the selection of each analytical technique, offering a self-validating framework for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in established principles and are designed to be robust, specific, and fit for purpose, adhering to the rigorous standards expected in the scientific community.

Physicochemical Profile and Synthetic Considerations

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

Table 1: Physicochemical Properties of 3-(2-Methoxyethoxy)prop-1-yne [1][2]

| Property | Value | Source |

| Chemical Formula | C₆H₁₀O₂ | PubChem[2] |

| Molecular Weight | 114.14 g/mol | PubChem[2] |

| CAS Number | 31995-08-1 | PubChem[2] |

| Appearance | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |

| Boiling Point | Not explicitly stated, but expected to be moderately volatile | Inferred |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) | Inferred |

| Structure | PubChem |

Anticipating Impurities: A Synthesis-Based Approach

The most common and efficient route to synthesizing 3-(2-Methoxyethoxy)prop-1-yne is the Williamson ether synthesis .[3][4][5] This S_N2 reaction involves the deprotonation of 2-methoxyethanol to form an alkoxide, which then displaces a halide from propargyl halide (typically bromide).

-

Reaction Scheme:

-

CH₃OCH₂CH₂OH + NaH → CH₃OCH₂CH₂O⁻Na⁺ + H₂

-

CH₃OCH₂CH₂O⁻Na⁺ + HC≡CCH₂Br → CH₃OCH₂CH₂OCH₂C≡CH + NaBr

-

This synthetic pathway allows us to predict a logical profile of potential process-related impurities.

Table 2: Potential Impurities in 3-(2-Methoxyethoxy)prop-1-yne Synthesis

| Impurity Name | Structure | Origin | Analytical Concern |

| 2-Methoxyethanol | CH₃OCH₂CH₂OH | Unreacted starting material | Highly polar, may be difficult to remove. Requires methods sensitive to polar analytes. |

| Propargyl Bromide | HC≡CCH₂Br | Unreacted starting material | Volatile and reactive. Can interfere with GC analysis if not fully removed. |

| Dipropargyl Ether | HC≡CCH₂OCH₂C≡CH | Side reaction (self-condensation of propargyl bromide) | Similar volatility to the main compound, requiring high-resolution separation. |

| Solvents (e.g., THF, DMF) | - | Residual reaction solvent | Common process impurity, easily detectable by GC Headspace. |

The Analytical Workflow: A Multi-Modal Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Our strategy integrates chromatographic separation for quantitative assessment of impurities and spectroscopic analysis for structural confirmation and absolute quantification.

Caption: Overall workflow for the purity assessment of 3-(2-Methoxyethoxy)prop-1-yne.

Chromatographic Purity Determination

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.

Gas Chromatography (GC)

Given its expected volatility, GC is an ideal first-line technique for analyzing 3-(2-Methoxyethoxy)prop-1-yne and its non-polar or moderately polar impurities. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

Rationale for Method Design:

-

Column Selection: A mid-polarity column (e.g., containing 5% phenyl polysiloxane) is chosen to provide a good balance of interactions for separating the ether-containing analyte from potential non-polar (e.g., dipropargyl ether) and more polar (e.g., 2-methoxyethanol) impurities.[6][7]

-

Temperature Program: A gradient temperature program ensures the efficient elution of both highly volatile components (like residual solvents) and the main analyte, while maintaining sharp peak shapes.

-

Detector: FID is selected for its wide linear range and near-universal response to hydrocarbons, allowing for accurate area-percent quantification.

Experimental Protocol: GC-FID Analysis

-

Sample Preparation: Prepare a solution of 3-(2-Methoxyethoxy)prop-1-yne in a suitable solvent (e.g., Acetone or Dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.

-

GC Conditions:

-

Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL, with a split ratio of 50:1.

-

Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).

-

Detector Temperature: 280 °C.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method (Area of main peak / Total area of all peaks) x 100%.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique, particularly valuable for detecting non-volatile or thermally labile impurities that may not be suitable for GC analysis. Given the polar nature of the ether groups, a reversed-phase method is a logical starting point.

Rationale for Method Design:

-

Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and is suitable for retaining small to moderately polar molecules.[8]

-

Mobile Phase: A gradient of water and acetonitrile allows for the separation of compounds with a range of polarities. A small amount of acid (e.g., formic acid) can improve peak shape.

-

Detector: The analyte lacks a strong chromophore, so a Refractive Index Detector (RID) or a low-wavelength UV detector (e.g., 210 nm) would be appropriate. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) could also be employed. For this protocol, we will specify RID.

Experimental Protocol: HPLC-RID Analysis

-

Sample Preparation: Prepare a solution of 3-(2-Methoxyethoxy)prop-1-yne in the mobile phase at a concentration of approximately 1 mg/mL.

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and Refractive Index Detector.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: RID, temperature controlled at 35 °C.

-

-

Data Analysis: As with GC, calculate purity using the area percent method.

Spectroscopic Analysis for Identity and Absolute Purity

Spectroscopic methods provide definitive structural confirmation and an orthogonal method for purity assessment, which is a critical aspect of a self-validating protocol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile impurities. By coupling the separation power of GC with the structural information from MS, we can tentatively identify any peaks observed in the GC-FID chromatogram.

Expected Fragmentation Pattern: The mass spectrum of 3-(2-Methoxyethoxy)prop-1-yne is predicted to be dominated by fragmentation alpha to the ether oxygens (α-cleavage), a common pathway for ethers.[9][10][11]

-

Molecular Ion (M⁺): A peak at m/z = 114 should be observable, corresponding to the molecular weight.

-

Key Fragments: Expect to see characteristic fragments from the cleavage of C-O and C-C bonds, such as:

-

m/z = 85 ([M - CH₂CH₃]⁺)

-

m/z = 71 ([M - CH₂OCH₃]⁺)

-

m/z = 59 ([CH₃OCH₂CH₂]⁺)

-

m/z = 45 ([CH₃OCH₂]⁺)

-

m/z = 39 ([C₃H₃]⁺, propargyl cation)

-

Caption: Predicted major fragmentation pathways for 3-(2-Methoxyethoxy)prop-1-yne in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation. For purity analysis, its true power lies in its quantitative application (qNMR).

¹H NMR for Structural Confirmation: The proton NMR spectrum provides a unique fingerprint of the molecule.

-

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~ 4.15 ppm (d, 2H, -OCH₂C≡CH)

-

δ ~ 3.65 ppm (t, 2H, -OCH₂CH₂O-)

-

δ ~ 3.55 ppm (t, 2H, -OCH₂CH₂O-)

-

δ ~ 3.40 ppm (s, 3H, -OCH₃)

-

δ ~ 2.45 ppm (t, 1H, -C≡CH)

-

¹³C NMR for Structural Confirmation: The carbon NMR confirms the carbon framework.

-

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 80 ppm (-C ≡CH)

-

δ ~ 75 ppm (-C≡C H)

-

δ ~ 71 ppm (-OC H₂CH₂O-)

-

δ ~ 69 ppm (-OC H₂C≡CH)

-

δ ~ 59 ppm (-OC H₃)

-

δ ~ 58 ppm (-OCH₂C H₂O-)

-

Quantitative NMR (qNMR) for Absolute Purity Assay

qNMR is a primary ratio method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[1][5] It relies on comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.

Rationale for Method Design:

-

Internal Standard Selection: A good internal standard should be stable, non-volatile, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be accurately weighable. Maleic acid or 1,4-Dinitrobenzene are excellent choices.

-

Experimental Conditions: To ensure accurate quantification, long relaxation delays (D1) are crucial to allow for complete T1 relaxation of all protons, ensuring the signal integral is directly proportional to the number of nuclei.

Experimental Protocol: qNMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of 3-(2-Methoxyethoxy)prop-1-yne into an NMR tube. Record the weight (m_analyte).

-

Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity P_std) into the same NMR tube. Record the weight (m_std).

-

Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve completely.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Key Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (D1): ≥ 30 seconds (or 5 x longest T1)

-

Number of Scans: ≥ 16 (for good signal-to-noise)

-

-

-

Data Processing & Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved, unique signal for the analyte (I_analyte) and a signal for the internal standard (I_std).

-

Record the number of protons corresponding to each integrated signal (N_analyte and N_std).

-

Calculate the purity (P_analyte) using the following formula:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular Weight

-

m = mass

-

P = Purity of the standard

-

Method Validation: Ensuring Trustworthiness

To ensure the reliability of these analytical procedures, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[4]

Table 3: Validation Parameters for Purity Methods

| Parameter | GC-FID Assay | HPLC-RID Assay | qNMR Assay |

| Specificity | Yes | Yes | Yes |

| Linearity | Yes | Yes | Yes |

| Range | Yes | Yes | Yes |

| Accuracy | Yes | Yes | Yes |

| Precision | Yes | Yes | Yes |

| Limit of Detection (LOD) | For impurities | For impurities | For impurities |

| Limit of Quantitation (LOQ) | For impurities | For impurities | For impurities |

| Robustness | Yes | Yes | Yes |

-

Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, namely impurities. This is demonstrated by spiking the sample with known potential impurities.

-

Accuracy: The closeness of test results to the true value. Determined by spike recovery studies or by comparison to a certified reference material (if available). For qNMR, accuracy is inherent to the primary method.

-

Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).

-